Product packaging for alpha-Cellobiose(Cat. No.:CAS No. 13299-27-9)

alpha-Cellobiose

Cat. No.: B14170141
CAS No.: 13299-27-9
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-MFRLZQSSSA-N
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Description

alpha-Cellobiose (CAS 528-50-7) is a disaccharide consisting of two glucose units linked by a glycosidic bond. This compound is of significant interest in biochemical and enzymatic research. In nature, cellobiose is a primary product of cellulose breakdown and serves as a model substrate for studying the mechanism of cellulolytic enzymes, including cellulases and beta-glucosidases . Researchers utilize cellobiose to investigate microbial carbohydrate fermentation and metabolism, as it is a key intermediate in the degradation of plant biomass . Its role extends to specialized research areas, such as serving as a substrate for cellobiose dehydrogenase (CDH), an enzyme involved in the oxidative cleavage of cellulose . This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B14170141 alpha-Cellobiose CAS No. 13299-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13299-27-9

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-MFRLZQSSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Alpha Cellobiose and Its Derivatives

Chemical Synthesis Methodologies for alpha-Cellobiose and Related Structures

Chemical synthesis provides robust and scalable methods for producing α-Cellobiose and its derivatives, which are often used as precursors for more complex structures or as tools for biochemical studies.

Acetylative Degradation of Cellulose (B213188) and Cellulose Acetate (B1210297) for alpha-D-Cellobiose Octaacetate Production

A primary route for the chemical production of α-Cellobiose is through the synthesis of its peracetylated derivative, α-D-Cellobiose octaacetate, from abundant natural polymers like cellulose. This process, known as acetolysis, involves the degradation of the cellulose backbone using a mixture of acetic anhydride (B1165640) and a strong acid catalyst.

One established method involves treating cellulose (e.g., cotton) with a mixture of acetic anhydride and sulfuric acid. google.comorgsyn.org The reaction is carefully controlled to selectively cleave the glycosidic bonds in cellulose while acetylating the hydroxyl groups, yielding α-D-Cellobiose octaacetate as a major product. The reaction can be lengthy, sometimes requiring several days at a controlled temperature to achieve optimal yields. google.comorgsyn.org

A more streamlined, one-step process has been developed using cellulose acetate as the starting material. google.com This improved method provides high yields and quality of α-D-Cellobiose octaacetate and is suitable for large-scale synthesis. google.comwipo.intwipo.int The process involves treating cellulose acetate with acetic anhydride, acetic acid, and a strong acid like sulfuric acid. google.com The product crystallizes from the reaction mixture and can be isolated through filtration after quenching the reaction with an alcohol, such as methanol. google.com

Table 1: Comparison of Acetylative Degradation Methods for α-D-Cellobiose Octaacetate

ParameterBraun Synthesis (from Cellulose)Patented Process (from Cellulose Acetate)
Starting Material Cellulose (e.g., Cotton)Cellulose Acetate
Key Reagents Acetic Anhydride, Sulfuric AcidAcetic Anhydride, Acetic Acid, Sulfuric Acid
Reaction Time ~7 days~20-35 hours
Temperature ~35°C~48-52°C
Yield 35-37% of theoreticalHigh yield reported
Key Advantage Utilizes raw celluloseFaster, one-step process amenable to large scale

Data sourced from Organic Syntheses, 1943 and Patent WO1993022322A1. google.comorgsyn.org

The resulting α-D-Cellobiose octaacetate is a stable, crystalline solid that serves as a key intermediate for the synthesis of other cellobiose (B7769950) derivatives.

Synthesis of Anomeric Cellobiosyl Fluorides and Other Analogues for Mechanistic Probes

Anomeric cellobiosyl fluorides are valuable tools for studying the mechanisms of glycosidases and glycosyltransferases, the enzymes that synthesize and degrade carbohydrates. glycoforum.gr.jpurl.edu Glycosyl fluorides can act as donor substrates for these enzymes, allowing researchers to probe their catalytic action. glycoforum.gr.jpjst.go.jp

The synthesis of these fluorides often starts from a protected sugar, such as an acetylated derivative. A common method involves treating the acetylated sugar with a hydrogen fluoride-pyridine mixture, which can effectively produce the thermodynamically favored α-fluorides. nih.gov Other fluorinating agents, such as DAST (diethylaminosulfur trifluoride), are also used to convert hemiacetals or other activated anomeric derivatives into glycosyl fluorides. acs.orgnih.gov

Once synthesized, these cellobiosyl fluorides can be used in enzyme-catalyzed reactions. For instance, β-cellobiosyl fluoride (B91410) can serve as a donor for cellulase (B1617823), leading to the formation of longer cellooligosaccharides through a process called transglycosylation. glycoforum.gr.jpjst.go.jp This approach has been used to synthesize cellulose derivatives and other complex oligosaccharides. glycoforum.gr.jpmdpi.com The stability of glycosyl fluorides compared to other glycosyl halides makes them particularly useful as donor substrates in enzymatic synthesis. researchgate.net

Derivatization Strategies for Spectroscopic and Crystallographic Studies

To facilitate detailed structural analysis, α-Cellobiose and its parent oligosaccharides are often chemically derivatized. These modifications can enhance solubility, aid in crystallization, or amplify structural differences for advanced analytical techniques. mdpi.com

For mass spectrometry (MS) based techniques like ion mobility-mass spectrometry (IM-MS), derivatization can resolve isomers that are otherwise indistinguishable. rsc.org A strategy involves labeling the carbohydrate with a reagent such as 3-carboxy-5-nitrophenylboronic acid (3C5NBA), which reacts with vicinal hydroxyl groups. rsc.org This derivatization amplifies the subtle structural differences between isomers, including anomers, allowing for their separation and identification based on their collision cross-section (CCS) values in the gas phase. rsc.org

For X-ray crystallography, derivatization can help in obtaining high-quality crystals. The crystal structure of α-Cellobiose has been determined in a complex with sodium iodide and water. nih.gov In this structure, the sodium ions interact with the hydroxyl groups of the sugar, disrupting the typical intramolecular hydrogen bond and inducing a specific conformation of the glycosidic linkage. nih.gov Similarly, preparing primary amide-functionalized derivatives of cellobiose has been used to study hydrogen bonding networks in the crystalline state. ucc.ie These studies provide fundamental insights into the conformational flexibility and intermolecular interactions of cellobiose. nih.gov

Enzymatic and Biotechnological Production Approaches

Enzymatic and biotechnological methods offer a more sustainable and selective alternative to chemical synthesis for producing cellobiose, primarily by breaking down abundant cellulosic biomass. google.com

Enzymatic Hydrolysis of Cellulose from Lignocellulosic Biomass

Cellobiose is a primary product of the enzymatic hydrolysis of cellulose, a major component of lignocellulosic biomass such as agricultural residues and wood. mdpi.comresearchgate.net This process utilizes a cocktail of enzymes known as cellulases. mdpi.com The key enzymes involved are:

Endoglucanases : These enzymes randomly cleave internal β-1,4-glycosidic bonds within the amorphous regions of the cellulose polymer, creating more chain ends. researchgate.netresearchgate.net

Exoglucanases (or Cellobiohydrolases) : These act on the newly created chain ends, processively releasing cellobiose as the main product. researchgate.netresearchgate.net

β-Glucosidases : This enzyme hydrolyzes cellobiose into two molecules of glucose. researchgate.netacs.org

For the production of cellobiose, the activity of β-glucosidase is often undesirable. researchgate.net Therefore, strategies are employed to limit its action, such as using cellulase mixtures with low β-glucosidase activity or adding inhibitors like gluconolactone (B72293) to the reaction. nih.govnih.gov The optimal conditions for hydrolysis, including temperature, pH, and substrate loading, are typically around 45-55°C and a pH of 4.5-5.5. google.comnih.gov By carefully controlling the reaction conditions and enzyme composition, high yields of cellobiose can be achieved from various biomass sources. google.comnih.gov

Table 2: Key Enzymes in Cellulose Hydrolysis for Cellobiose Production

Enzyme TypeActionPrimary Product(s)Role in Cellobiose Production
Endoglucanase Cleaves internal bonds in celluloseOligosaccharides, new chain endsPrepares the substrate for exoglucanases
Exoglucanase Acts on cellulose chain endsCellobioseThe main producer of cellobiose
β-Glucosidase Hydrolyzes cellobioseGlucoseActivity is often inhibited or removed to maximize cellobiose yield

Data compiled from various sources on enzymatic hydrolysis. researchgate.netresearchgate.netnih.gov

Biotechnological Processes Employing Genetically Modified Microorganisms for Production

The advancement of metabolic engineering has enabled the development of genetically modified microorganisms (GMMs) capable of utilizing cellobiose for the production of value-added chemicals. aiche.orgoup.comresearchgate.net While the primary goal of these processes is often the downstream product, they rely on the efficient uptake and metabolism of cellobiose, paving the way for integrated biorefineries where cellobiose is produced from biomass and immediately converted.

Microorganisms like Escherichia coli and Corynebacterium glutamicum have been engineered to express β-glucosidase (BGL), allowing them to break down cellobiose into glucose intracellularly for fermentation. aiche.orgnih.gov For example, an engineered C. glutamicum strain secreting BGL was able to produce 1,5-diaminopentane directly from cellobiose. aiche.org

Another strategy involves engineering microbes to use cellobiose phosphorolysis, an energy-efficient pathway. Agrobacterium sp. has been engineered with a cellobiose phosphorylase, enabling it to convert cellobiose into curdlan, a β-glucan polysaccharide, with a 2.5-fold increase in titer compared to the parent strain. oup.comoup.com These biotechnological approaches demonstrate the potential to create microbial cell factories that can efficiently channel cellobiose, derived from lignocellulose, into a wide range of bioproducts. mdpi.comnih.govnih.govpnas.org

Chemo-Enzymatic Routes Utilizing Retaining Glycosidases and Glycosynthases

The synthesis of α-cellobiose and its derivatives can be efficiently achieved through chemo-enzymatic methods that employ retaining glycosidases and their engineered counterparts, glycosynthases. Retaining glycosidases catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism, which proceeds via a covalent glycosyl-enzyme intermediate. nih.govbrenda-enzymes.org This mechanism can be exploited for synthesis through transglycosylation, where the glycosyl intermediate is intercepted by an acceptor other than water. However, the inherent hydrolytic activity of the wild-type enzyme often leads to low product yields.

To overcome this limitation, glycosynthases have been developed. These are mutant versions of retaining glycosidases in which the catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) is replaced by a non-nucleophilic amino acid, such as alanine (B10760859) or glycine. genome.jpwikipedia.org This modification eliminates the enzyme's hydrolytic activity. Glycosynthases can then catalyze the formation of a new glycosidic bond between an activated glycosyl donor (with an anomeric configuration opposite to that of the natural substrate) and an acceptor molecule. genome.jp

A prominent example involves the use of a mutant cellulase from Humicola insolens. The E197A mutant of the endoglucanase I (Cel7B) from this fungus, a retaining cellulase, has been shown to function as a glycosynthase. medchemexpress.com This glycosynthase can effectively catalyze the glycosylation of various acceptors using α-glycobiosyl fluorides as donors, leading to the synthesis of β(1→4)-oligo- and polysaccharides in high yields. medchemexpress.com The reaction proceeds through a single-step inverting mechanism, where the glycosynthase facilitates the regio- and stereoselective formation of the β(1→4) linkage characteristic of cellobiose. medchemexpress.com

The versatility of glycosynthases allows for the synthesis of not only α-cellobiose but also a range of its derivatives by using modified donor or acceptor molecules. This approach provides a powerful tool for creating tailored oligosaccharides for various applications.

Table 1: Examples of Chemo-Enzymatic Synthesis using Glycosynthases

Enzyme (Source)MutationDonor SubstrateAcceptor SubstrateProductReference
Endoglucanase I (Cel7B) (Humicola insolens)E197Aα-glycobiosyl fluoridesMono- and disaccharidesβ(1→4)-oligo- and polysaccharides medchemexpress.com
Abg 2F6Not specifiedα-D-galactosyl fluoride (αGalF)Methyl umbelliferone (B1683723) β-N-acetylglucosamine (UM-β-GlcNAc)Type 2 blood group A oligosaccharide precursor brenda-enzymes.org
Thermoanaerobacterium xylanolyticus glucosyl hydrolase 116 (TxGH116)E441Gp-nitrophenyl β-d-glucoside (pNPGlc) or cellobioseSodium azide (B81097)α-d-glucosylazide (αGA1) frontiersin.org

Identification and Role as a Metabolite in Biological Systems

This compound, a disaccharide composed of two glucose units linked by a β(1→4) glycosidic bond with an α-configuration at the anomeric carbon, is a key intermediate metabolite in various biological systems. ebi.ac.uknih.govpearson.com It is primarily known as a product of cellulose degradation, a major process in the global carbon cycle. brenda-enzymes.orgmedchemexpress.com

In the biosphere, α-cellobiose is a significant carbon source for a wide range of microorganisms. medchemexpress.com For instance, in the human gut, bacteria such as Bacteroides ovatus can degrade cellobiose into glucose using cell surface cellulases. tandfonline.com This highlights the role of cellobiose in shaping the gut microbiome and influencing host metabolism. tandfonline.com

The metabolic fate of intracellular cellobiose can proceed through different pathways. One major route is phosphorolysis, catalyzed by the enzyme cellobiose phosphorylase (EC 2.4.1.20). genome.jpwikipedia.org This enzyme cleaves cellobiose in the presence of inorganic phosphate (B84403) to yield α-D-glucose 1-phosphate and D-glucose. genome.jpwikipedia.org This pathway is found in various bacteria, including Clostridium thermocellum and Ruminococcus flavefaciens. wikipedia.org

Another metabolic route is the hydrolytic pathway, where intracellular β-glucosidases (EC 3.2.1.21) cleave cellobiose into two molecules of glucose. nih.govfrontiersin.org This pathway has been engineered into industrial microorganisms like Saccharomyces cerevisiae to enable the fermentation of cellobiose into ethanol, a key strategy in the production of biofuels from cellulosic biomass. nih.govfrontiersin.org

Furthermore, cellobiose can be a substrate for other enzymes like cellobiose 2-epimerase, which catalyzes the interconversion of the reducing end D-glucose to a D-mannose residue. tandfonline.comscispace.com This enzyme is involved in the metabolism of β-(1→4)-mannooligosaccharides. tandfonline.com The identification of α-cellobiose as a metabolite is often performed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Table 2: Role of this compound as a Metabolite in Biological Systems

Organism/SystemMetabolic ProcessKey Enzyme(s)Reference(s)
PlantsPlant metaboliteNot specified ebi.ac.ukebi.ac.uk
Bacteroides ovatus (human gut)Degradation of cellobiose to glucoseCellulases (BACOVA_02626GH5, BACOVA_02630GH5) tandfonline.com
Clostridium thermocellum, Ruminococcus flavefaciensPhosphorolysis of cellobioseCellobiose phosphorylase wikipedia.org
Engineered Saccharomyces cerevisiaeHydrolysis of cellobiose to glucoseβ-glucosidase nih.govfrontiersin.org
Acidobacteriota bacteriumEpimerization of cellobioseCellobiose 2-epimerase frontiersin.org
Cellulomonas palmilyticaOxidation of cellobioseCellobiose dehydrogenase jmb.or.kr

Enzymology and Mechanistic Studies of Alpha Cellobiose Transformations

Enzymatic Inhibition and Regulation

Several mechanisms contribute to how cellobiose (B7769950) inhibits cellulase (B1617823) enzymes, particularly the well-studied cellobiohydrolase Cel7A from Trichoderma reesei:

Competitive Inhibition at the Active Site: Cellobiose can bind to the active site of cellulases, competing with the cellulose (B213188) polymer. annualreviews.org Spectroscopic data, including FT-IR, fluorescence, and circular dichroism, suggest that cellobiose can bind to tryptophan residues near the active site of cellobiohydrolase. researchgate.netsciengine.comnih.gov This binding creates steric hindrance, which physically blocks cellulose chains from entering the enzyme's active site. researchgate.netsciengine.comnih.gov

Inhibition of Enzyme Binding to Cellulose: Single-molecule imaging studies have revealed that cellobiose can inhibit the initial binding of the cellulase Cel7A to the cellulose substrate. pnas.org This is described as a "front door" inhibition, where cellobiose is thought to plug the entrance of the substrate-binding tunnel. pnas.orgenergy.gov This action is primarily on the catalytic domain (CD) of the enzyme, as cellobiose does not inhibit the binding of the isolated carbohydrate-binding module (CBM). pnas.org The inhibition constant (Ki) for this process has been measured at 2.1 mM. pnas.org

Slowing of Processive Movement: Once bound to the cellulose chain, processive cellulases like Cel7A move along the chain, cleaving off cellobiose units. Cellobiose can slow this processive velocity. pnas.org This is considered a "back door" inhibition, where cellobiose binds to the product release site, hindering the forward movement of the enzyme along the cellulose chain. pnas.orgenergy.gov

Conformational Changes: The binding of cellobiose can induce conformational changes in the cellobiohydrolase molecule. nih.gov These changes can lead to non-productive binding, where the enzyme is attached to the cellulose but not in a way that leads to hydrolysis. nih.gov

The degree of inhibition by cellobiose can depend on the nature of the substrate. For instance, the hydrolysis of soluble, low molecular weight substrates by cellobiohydrolase I is strongly inhibited by cellobiose, with a competitive inhibition constant in the micromolar range. diva-portal.org In contrast, the hydrolysis of insoluble cellulose is more resistant to inhibition, with an apparent inhibition constant in the millimolar range. diva-portal.org

Table 1: Mechanisms of Cellobiose Inhibition on Cel7A Cellulase

Inhibition Mechanism Description Site of Action Supporting Evidence
Front Door Inhibition Cellobiose binds to the substrate-binding tunnel, preventing the enzyme from binding to the cellulose chain. Catalytic Domain Single-molecule imaging, Ki of 2.1 mM
Back Door Inhibition Cellobiose binds to the product release site, slowing the enzyme's movement along the cellulose chain. Product Release Site Single-molecule imaging, reduced processive velocity
Steric Hindrance Cellobiose binds near the active site, physically blocking the entry of the cellulose chain. Active Site (Tryptophan residues) FT-IR, Fluorescence, Circular Dichroism
Non-productive Binding Cellobiose induces conformational changes in the enzyme, leading to ineffective binding to cellulose. Overall Enzyme Structure Spectroscopic data

The interaction between cellulases and their substrate (cellulose) and product (cellobiose) is a complex process governed by the specific molecular architecture of the enzyme. nih.gov Cellulases are often modular proteins, possessing a catalytic domain (CD) and a carbohydrate-binding module (CBM), connected by a linker. pnas.org

Enzyme-Substrate Interactions:

The binding of cellulases to their insoluble substrate, cellulose, is a critical first step in hydrolysis. pnas.org This interaction is often driven by hydrophobic interactions between the planar aromatic residues on the CBM's binding interface and the glucopyranose rings of the cellulose chain. pnas.org Following initial binding, an individual cellulose chain is thought to be lifted from the crystalline surface and threaded into the catalytic tunnel of the enzyme. pnas.org

Crystal structures of cellulases in complex with substrates like cellotetraose (B13520) reveal a network of interactions. For example, in Thermotoga maritima cellulase 12A (TmCel12A), a unique loop containing Arg60 and Tyr61 stabilizes the substrate through hydrogen bonding and stacking interactions. nih.gov

Enzyme-Product (Cellobiose) Interactions:

Computational studies and molecular dynamics simulations have provided significant insights into how cellobiose interacts with cellulases. nih.gov These studies suggest that cellobiose binds much more strongly to processive cellulases (cellobiohydrolases) than to non-processive cellulases (endoglucanases). nih.gov

A key finding is that the presence of a cellodextrin chain in the substrate-binding portion of the catalytic tunnel significantly increases the binding affinity of cellobiose in the product site of processive cellulases. nih.gov This enhanced affinity is attributed to hydrogen bonds formed between the substrate-side ligand and the cellobiose product within the enclosed tunnel of the processive enzyme. nih.gov In contrast, for non-processive enzymes, which have a more open active site cleft, the presence of a substrate does not significantly affect product binding. nih.gov

The structure of the enzyme's active site dictates the specificity and strength of these interactions. In the GH116 family β-glucosidase from Thermoanaerobacterium xylanolyticum (TxGH116), specific residues play crucial roles in binding the glucose units of cellobiose. mdpi.com Mutations of residues that interact with the hydroxyl groups of the glucose moiety can dramatically increase the KM and decrease the kcat for substrates, highlighting their importance in both binding and catalysis. mdpi.com For instance, mutations at the C6OH binding residues can decrease the catalytic efficiency by over 60,000-fold. mdpi.com

Glycosynthesis and Transglycosylation Reactions

Glycosynthases are engineered glycoside hydrolases that can synthesize glycosidic bonds without hydrolyzing the newly formed product. nih.govresearchgate.net This is typically achieved by mutating the catalytic nucleophile residue in the active site of a retaining glycosidase to a non-nucleophilic amino acid, such as alanine (B10760859), serine, or glycine. researchgate.netoup.com The resulting mutant enzyme is hydrolytically inactive but can catalyze the formation of a glycosidic bond when provided with an activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor molecule. researchgate.netroyalsocietypublishing.org

Using alpha-Cellobiose as an Acceptor:

Cellobiose can serve as an acceptor molecule in glycosynthase-catalyzed reactions. For example, α-glucosidase from the marine mollusc Aplysia fasciata has been shown to catalyze the glucosylation of cellobiose in transglycosylation reactions. nih.gov Similarly, Bacillus stearothermophilus maltogenic amylase can transfer a pseudotrisaccharide to the non-reducing end of cellobiose. nih.gov

Synthesis of Cellooligosaccharides:

Engineered glycosynthases derived from cellulases or β-glucosidases are powerful tools for synthesizing longer cello-oligosaccharides. By using an activated glucose donor, such as α-glucosyl fluoride (B91410) (α-GlcF), and an acceptor like p-nitrophenyl-β-D-cellobioside (pNPC2), these enzymes can extend the carbohydrate chain. oup.com

For instance, mutants of the rice BGlu1 β-glucosidase, where the catalytic nucleophile (E414 or E386) was replaced, were able to synthesize β-(1,4)-linked oligomers with a degree of polymerization up to at least 11. oup.comoup.comnih.gov The E414G mutant, in particular, showed high transglucosylation activity. oup.comoup.com

Glycosynthases from Different Glycoside Hydrolase Families:

GH1: Mutants of the rice BGlu1 β-glucosidase (a GH1 enzyme) have been extensively studied for cellooligosaccharide synthesis. oup.comoup.comnih.gov

GH7: The Humicola insolens Cel7B glycosynthase mutants (E197A and E197S) have been structurally and kinetically characterized, revealing the basis for their synthetic activity. nih.gov

GH94: Cellobiose phosphorylase from Cellulomonas uda, a GH94 enzyme, has been engineered to alter its donor specificity from cellobiose to lactose (B1674315) through directed evolution. royalsocietypublishing.org

GH116: The first glycosynthases from the GH116 family were developed from Thermoanaerobacterium xylanolyticum TxGH116. nih.gov Nucleophile mutants (E441A, E441G, E441S) were shown to effectively transfer glucose from α-GlcF to a cellobiose acceptor to produce β-1,4-linked oligosaccharides. nih.gov

The efficiency and specificity of glycosynthase mutants are determined by the specific amino acid substitution at the nucleophile position and by other residues within the active site. nih.govnih.gov

Kinetic Analysis:

Kinetic studies of glycosynthase mutants reveal significant differences in their catalytic efficiency. For the Humicola insolens Cel7B glycosynthase, the E197S mutant was found to be considerably more active than the E197A mutant, with a 40-fold increase in kcat. nih.gov Similarly, for the rice BGlu1 β-glucosidase, the E414G mutant exhibited a transglucosylation rate approximately 3- and 19-fold faster than the E414S and E414A mutants, respectively. oup.comoup.com

The choice of acceptor molecule also influences the reaction rate. The rice BGlu1 E414G mutant showed a 6-fold higher catalytic efficiency (kcat/Km) when using p-nitrophenyl-β-D-cellotrioside (pNPC3) as an acceptor compared to pNPC2. oup.com However, no transglycosylation was observed when cellobiose itself was used as the acceptor under certain conditions, suggesting a preference for activated or longer oligosaccharide acceptors. oup.com

Table 2: Kinetic Parameters of Rice BGlu1 Glycosynthase Mutants The following table displays the kinetic constants for different rice BGlu1 β-glucosidase mutants using α-GlcF as the donor and pNPC2 as the acceptor.

Mutant Km (mM) kcat (x10-3 s-1) kcat/Km (M-1s-1)
E414G 25 ± 2 18.0 ± 0.4 0.72
E414S 20 ± 2 5.8 ± 0.2 0.29
E414A 16 ± 2 0.94 ± 0.03 0.06

Data sourced from a study on rice BGlu1 glycosynthase mutants. oup.com

Structural Insights:

X-ray crystallography provides a detailed picture of how glycosynthases accommodate donor and acceptor molecules to facilitate bond formation.

The structure of the H. insolens Cel7B E197A mutant in complex with cellobiose and lactosyl fluoride revealed the binding sites for the acceptor and donor, respectively, and also provided a basis for understanding substrate inhibition at high acceptor concentrations. nih.gov

For the GH116 glycosynthase from T. xylanolyticum, the structure of the E441A mutant with α-GlcF showed the donor substrate complex. nih.gov Soaking crystals of the E441A or E441G mutants with cellobiose revealed the acceptor substrate complex, with the non-reducing glucosyl residue positioned in the +1 subsite. nih.gov Combining these structures provided a model of the ternary complex, explaining the preference for producing β-1,4-linked products. nih.gov

Structural studies of the rice BGlu1 glycosynthase (E386G mutant) showed that residues N245, S334, and Y341 interact with glucosyl residues in the +2, +3, and +4 subsites, respectively. nih.gov Mutating these residues in the glycosynthase affected its ability to synthesize longer oligosaccharides, highlighting their role in positioning the growing acceptor chain. nih.gov

These structural and kinetic analyses are crucial for understanding the catalytic mechanism of glycosynthases and for engineering improved enzymes for the targeted synthesis of specific oligosaccharides.

Advanced Structural Characterization and Conformational Analysis of Alpha Cellobiose

Crystallographic Investigations

Crystallographic studies, particularly X-ray diffraction, have been instrumental in elucidating the three-dimensional structure of α-cellobiose and its complexes at an atomic level. These investigations provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are fundamental to understanding the molecule's conformational preferences and its interactions with other molecules.

Determination of Unit Cell Parameters and Crystal Packing

The crystal structure of the α-cellobiose·2NaI·2H₂O complex was determined to belong to the P2₁ space group, which is a monoclinic crystal system. researchgate.net The unit cell is the fundamental repeating unit of a crystal, and its dimensions provide a macroscopic description of the crystalline lattice. For this complex, the unit cell parameters were determined with high precision. researchgate.netacs.orguea.ac.ukrsc.org

ParameterValue
a9.0188 Å
b12.2536 Å
c10.9016 Å
β97.162°

These parameters define the size and shape of the unit cell, which in turn governs the packing of the α-cellobiose, sodium iodide, and water molecules within the crystal. The crystal packing in this complex is such that there are no direct hydrogen bonds between the cellobiose (B7769950) molecules themselves. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical factor in the structure and stability of carbohydrates. pdx.edu In the crystalline state, α-cellobiose participates in a dense network of both intramolecular and intermolecular hydrogen bonds. However, in the α-cellobiose·2NaI·2H₂O complex, the hydrogen-bonding network is significantly altered compared to that of pure crystalline cellobiose. researchgate.net A key finding from the X-ray diffraction study is the absence of direct hydrogen bonds among the cellobiose molecules. researchgate.net

Furthermore, the typical intramolecular hydrogen bond between the O-3 hydroxyl group of the reducing glucose unit and the O-5' ring oxygen of the non-reducing unit, which is a characteristic feature of cellobiose and cellulose (B213188), is disrupted in this complex. researchgate.net Instead, this interaction is replaced by a bridge involving a sodium ion, which coordinates to O-3, O-5', and O-6' of the cellobiose molecule. researchgate.net The iodide ions and water molecules also play a crucial role in the hydrogen-bonding network, with the iodide ions accepting multiple hydrogen bonds from the hydroxyl groups of α-cellobiose. researchgate.net

Examination of Pseudo-Symmetry in Cellobiose and Cellulose Models

Cellobiose is often used as a model compound for understanding the structure of cellulose. In this context, the concept of pseudo-symmetry is relevant. While the two glucose residues in cellobiose are chemically distinct (one reducing and one non-reducing end), they can adopt a conformation that exhibits pseudo-two-fold screw symmetry. mdpi.com This means that the molecule can be approximately superimposed on itself by a 180° rotation followed by a translation along the axis of the glycosidic bond. This pseudo-symmetry is not a consequence of crystallographic symmetry but rather an intrinsic feature of the molecule's low-energy conformation. mdpi.com The examination of this pseudo-symmetry in cellobiose provides valuable insights into the chain conformation and packing in the crystalline regions of cellulose. mdpi.com

Spectroscopic Methodologies for Conformational and Interaction Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformation and interactions of α-cellobiose in solution, providing complementary information to the solid-state data obtained from crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is highly sensitive to the local chemical environment of atomic nuclei, making it an invaluable method for determining the three-dimensional structure and dynamics of molecules in solution. For α-cellobiose, both ¹H and ¹³C NMR are employed to probe its conformational preferences.

The anomeric protons (H-1 and H-1') and carbons (C-1 and C-1') are particularly informative regions of the NMR spectra, as their chemical shifts and coupling constants are sensitive to the stereochemistry at the anomeric centers and the conformation around the glycosidic linkage. researchgate.net For instance, the magnitude of the ³J(H1,H2) coupling constant can be used to distinguish between the α and β anomers of the reducing glucose unit.

Furthermore, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which is crucial for defining the conformation around the glycosidic bond. By measuring NOEs between protons on the two glucose residues, the torsional angles (φ and ψ) that define the orientation of the monosaccharide units relative to each other can be determined. The analysis of various scalar coupling constants (J-couplings) across the glycosidic linkage also provides valuable constraints for conformational analysis.

Below is a representative table illustrating the type of ¹H NMR data that can be obtained for cellobiose, which is used for detailed structural elucidation.

ProtonChemical Shift (ppm)Coupling Constant (J, Hz)
H-15.26d, J = 3.7
H-1'4.55d, J = 7.9
H-23.59dd, J = 3.7, 9.9
H-2'3.29dd, J = 7.9, 9.2
H-33.92t, J = 9.5

Note: This table provides example data for illustrative purposes and the exact values can vary with experimental conditions.

NMR studies have also been instrumental in investigating the presence and dynamics of intramolecular hydrogen bonds in cellobiose in aqueous solution, providing evidence for the existence of the O-3···O-5' hydrogen bond that is often observed in the solid state.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Interaction Analysis with Ionic Species

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the intermolecular interactions between cellobiose and other chemical species, including ions. The method measures the absorption of infrared radiation by a molecule, which excites vibrations of specific functional groups. The resulting spectrum provides a molecular fingerprint, with absorption bands corresponding to particular bond vibrations (e.g., O-H stretching, C-H stretching, C-O-C stretching).

When cellobiose interacts with ionic species, such as sodium salts in solution, these interactions can perturb the vibrational modes of its hydroxyl (O-H) groups. This perturbation is observable as shifts in the position and changes in the shape of the corresponding absorption bands in the FT-IR spectrum. Analysis of these spectral changes provides evidence for the formation of complexes between cellobiose and the ions and can indicate which hydroxyl groups are involved in the interaction. This information is critical for understanding the dissolution of cellulose in ionic liquids and other solvent systems, a process of significant industrial importance.

Optical Rotatory Dispersion (ORD) Studies for Polysaccharide Conformational Analysis in Solution

The ORD curve (a plot of specific rotation versus wavelength) is sensitive to the secondary structure of a polymer. For polysaccharides like cellulose, the shape of the ORD curve is influenced by the conformation around the glycosidic linkages and the potential formation of helical structures. While a single cellobiose unit does not have a complex secondary structure, understanding its optical activity is fundamental to interpreting the ORD spectra of larger cellulose oligomers and polymers. Changes in the solution environment (e.g., solvent, temperature) that affect the conformation of the polysaccharide chain will be reflected in the ORD spectrum, making it a useful tool for studying conformational transitions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools that complement experimental techniques like NMR and FT-IR for a deeper understanding of the structure and dynamics of α-cellobiose. Methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide atomic-level insights that are often inaccessible through experimentation alone.

MD simulations are used to model the conformational flexibility of cellobiose and its derivatives over time. By simulating the molecule in a virtual solvent box, researchers can observe the dynamic transitions between different conformational states and calculate the populations of each state, which can then be compared with experimental data from NMR.

QM calculations are employed to determine the energies of different conformations. By calculating the potential energy surface as a function of the glycosidic torsion angles (φ and ψ), a "Ramachandran-like" plot for cellobiose can be generated. This map reveals the low-energy, stable conformations and the energy barriers between them. These theoretical calculations have been crucial in predicting the most stable structures of cellobiose in the gas phase and in solution, and in understanding the role of intramolecular hydrogen bonds in stabilizing certain conformations. uea.ac.uk The synergy between computational modeling and experimental data provides a comprehensive and detailed picture of the conformational behavior of α-cellobiose.

Density Functional Theory (DFT) Studies on Conformational Preferences, Hydrogen Bonding, and Interaction Energies

Density Functional Theory (DFT) has been instrumental in elucidating the conformational preferences of α-cellobiose. Adiabatic Φ/ψ maps, which plot the energy of the molecule as a function of the glycosidic torsion angles, have been constructed using DFT methods like B3LYP. researchgate.net These studies have revealed that the preferred conformation in the gas phase is the anti-Φ(H), syn-ψ(H) conformation. researchgate.net However, calculations that include a continuum solvation model (SMD) show that syn-Φ(H)/ψ(H) conformations are more consistent with experimental data from condensed phases like crystals or solutions. researchgate.net

The choice of starting geometries for the exocyclic groups is a crucial factor in these calculations. Studies have shown that using different arrangements of these groups can lead to energy discrepancies of 3–7 kcal/mol. cdnsciencepub.com A comprehensive analysis using a 9 × 9 grid of 20° increments for the linkage torsion angles ϕ and ψ, along with unconstrained minimizations, has been performed to map the conformational space. cdnsciencepub.comcapes.gov.br These quantum mechanics studies confirmed that a global minimum energy structure, stabilized by highly cooperative hydrogen bonds, exists in a region that is not commonly populated by crystal structures. cdnsciencepub.comcapes.gov.br Structures observed in crystals that lack the O3···O5′ hydrogen bond are about 1 kcal/mol higher in energy than the map's minimum. cdnsciencepub.com

DFT calculations have also been employed to investigate the interaction energies between cellobiose and other chemical entities. For instance, a study on the interaction with various sodium salts provided insights into binding energies and bond lengths. pvamu.edupvamu.edu

Table 1: Interaction Energies of α-Cellobiose with Sodium Salts (DFT)

Sodium SaltLowest Interaction Energy (Kcal/mol)
Sodium Nitrite (B80452)-97

Note: This table presents a selection of the lowest interaction energy found in the cited study. The study also investigated other sodium salts with varying interaction energies. pvamu.edupvamu.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics, Hydration, and Solvation Free Energies

Car-Parrinello MD simulations have been used to explore the structural dynamics of cellobiose and its microhydrated complexes from low temperatures (around 20 K) to room temperature (around 300 K). nih.gov These simulations, combined with experimental data, have established that isolated and hydrated cellobiose units are remarkably rigid, adopting a "cis" (anti-ϕ and syn-ψ) conformation stabilized by inter-ring hydrogen bonds. nih.gov This conformation is maintained even with increasing temperature and the addition of one or two water molecules. nih.gov

MD simulations are also a powerful tool for calculating solvation free energies, which quantify the energy change associated with transferring a solute from a vacuum to a solvent. nih.govmpg.de Alchemical free energy methods are often employed for these calculations. nih.gov For cello-oligosaccharides, MD simulations have been used to determine the free energy of desorption from a cellulose crystal surface, providing insights into the forces holding these structures together. acs.org The free energy required to remove a cellohexaose segment from a crystal surface was found to be significant, highlighting the strength of the intermolecular interactions. acs.org

Table 2: Key Findings from MD Simulations of α-Cellobiose

Simulation FocusKey Finding
Conformational DynamicsThe "cis" (anti-ϕ and syn-ψ) conformation is remarkably rigid and maintained upon hydration and temperature increase. nih.gov
Hydrogen BondingSolvent-exposed intramolecular hydrogen bonds are not the primary cause of conformational preference in aqueous solution. nih.gov
Solvation EnergeticsThe free energy of desorption for a cellohexaose molecule from a cellulose crystal surface is approximately 45 kcal/mol. acs.org

Quantum Mechanics (QM) Approaches for Elucidating Oligosaccharide Structural Features and Flexibility

Quantum mechanics (QM) approaches, particularly DFT, are fundamental to understanding the intrinsic structural features and flexibility of oligosaccharides like α-cellobiose. nih.gov QM-based energy surfaces for cellobiose have been shown to successfully predict the conformations of cellooligosaccharides found in protein crystal structures. nih.gov This indicates that the intrinsic conformational preferences of the disaccharide, as described by QM, play a dominant role in determining its structure even within the complex environment of a protein binding site. nih.gov

Different levels of theory and basis sets, such as HF/6-31G(d) and B3LYP/6-31+G(d), have been used to analyze the conformational space of cellobiose. researchgate.netcdnsciencepub.com These studies consistently show that the starting geometry of the exocyclic groups significantly influences the final energy and conformation. cdnsciencepub.comtandfonline.com By testing a large number of starting geometries, researchers can construct a more accurate adiabatic map of the conformational energy landscape. cdnsciencepub.com The energy range of relative energies for unconstrained minimizations can be as large as 11–18 kcal/mol, which is comparable to the energy range on a relaxed map, emphasizing the importance of both the glycosidic torsion angles and the exocyclic group orientations in determining the final structure and energy. tandfonline.com

Prediction and Analysis of Interaction Energies with Various Chemical Entities (e.g., Sodium Salts)

Computational methods are highly effective in predicting and analyzing the interaction energies between α-cellobiose and various chemical entities. DFT has been utilized to study the interactions with a range of sodium salts, identifying the preferred binding sites and the strength of the interactions. pvamu.edupvamu.edu One study investigated these interactions with a focus on bond lengths of 3.5 Å or less. pvamu.edupvamu.edu

The results showed that different sodium salts exhibit varied binding affinities and geometries. For example, sodium borate (B1201080) (Na3BO3) showed strong binding with a bond length of 1.780 Å, while sodium azide (B81097) (NaN3) had a maximum binding activity with a bond length of 1.882 Å. pvamu.edupvamu.edu The reaction energies also varied significantly, with the interaction between sodium nitrite and α-cellobiose having the lowest energy at -97 Kcal/mol. pvamu.edupvamu.edu In another context, the crystal structure of an α-cellobiose complex with sodium iodide (NaI) and water revealed that the typical intramolecular hydrogen bond between O-3 and O-5' is replaced by a bridge involving a sodium ion. nih.gov This interaction induces a specific conformation of the glycosidic linkage. nih.gov

Table 3: DFT Calculated Interaction Data for Cellobiose and Sodium Salts

Interacting SaltPropertyValue
Sodium Borate (Na3BO3)Binding Bond Length1.780 Å
Sodium Azide (NaN3)Binding Bond Length1.882 Å
Sodium Nitrite (with α-cellobiose)Reaction Energy-97 Kcal/mol
Sodium Borate (with β-cellobiose)Reaction Energy30.88 Kcal/mol

Source: Data compiled from studies on the interaction of cellobiose with selected sodium salts. pvamu.edupvamu.edu

Interactions and Biological Roles of Alpha Cellobiose in Biopolymer Systems

Role as a Key Intermediate in Cellulose (B213188) Enzymatic Degradation Pathways

The enzymatic breakdown of cellulose, a primary component of plant cell walls, is a fundamental process in the global carbon cycle and has significant implications for biofuel production. nih.govfiveable.me This complex process, known as cellulolysis, involves the synergistic action of several enzymes to hydrolyze the β-1,4-glycosidic bonds that link glucose units in the cellulose polymer. psu.edutandfonline.com Alpha-cellobiose emerges as a crucial intermediate product in this degradation pathway. nih.govfiveable.me

The enzymatic hydrolysis of cellulose can be summarized in the following key steps:

Endoglucanase action: Random internal cleavage of cellulose chains. davidmoore.org.uk

Exoglucanase (Cellobiohydrolase) action: Release of cellobiose (B7769950) from chain ends. davidmoore.org.uk

β-glucosidase action: Hydrolysis of cellobiose to glucose. acs.org

This multi-enzyme system ensures the complete breakdown of the complex cellulose polymer into its monomeric sugar components. nih.gov

Interaction Mechanisms with Carbohydrate-Binding Modules and Catalytic Domains of Cellulases

The interaction of this compound with cellulase (B1617823) enzymes is a critical factor influencing the efficiency of cellulose degradation. Cellulases are modular proteins, often composed of a catalytic domain (CD) and a carbohydrate-binding module (CBM), connected by a flexible linker region. biorxiv.orgnih.gov Both the CD and CBM play roles in the binding of the enzyme to the cellulose substrate, and their interaction with cellobiose is a key aspect of product inhibition. biorxiv.orgncsu.edu

Interaction with the Catalytic Domain:

The catalytic domain of cellulases, such as the well-studied Cel7A from Trichoderma reesei, possesses a tunnel-like structure that encloses the cellulose chain for processive degradation. biorxiv.org This tunnel has distinct sites for substrate binding and product release. biorxiv.org Research has shown that cellobiose can bind to both the "front door," or substrate-binding tunnel, and the "back door," or product release site, of the catalytic domain. biorxiv.orgbiorxiv.org

Binding of cellobiose to the product release site can physically obstruct the exit of newly formed cellobiose molecules, thereby slowing down the processive movement of the enzyme along the cellulose chain. biorxiv.org Furthermore, binding to the substrate-binding tunnel can competitively inhibit the initial binding of the cellulase to the cellulose chain. biorxiv.org Molecular modeling studies have revealed that cellobiose binds more strongly to the catalytic domains of processive cellulases compared to non-processive ones. nih.gov This stronger binding is enhanced by the presence of a cellodextrin chain in the substrate-binding portion of the tunnel, due to hydrogen bonding between the substrate and the cellobiose product. nih.gov The interaction between the hydroxyl groups of cellobiose and amide groups of the enzyme can lead to conformational changes in the active site, further contributing to inhibition. researchgate.net

Interaction with the Carbohydrate-Binding Module:

Table 1: Effects of Cellobiose on Cellulase Components

Cellulase Component Interaction with this compound Consequence
Catalytic Domain (CD) Binds to both substrate-binding tunnel ("front door") and product release site ("back door"). biorxiv.orgbiorxiv.org Competitive inhibition of substrate binding and slowing of processive velocity. biorxiv.org
Carbohydrate-Binding Module (CBM) Does not directly and strongly bind cellobiose to inhibit its function. biorxiv.org Indirectly affected by the overall inhibition of the enzyme's binding to cellulose. biorxiv.org

Theoretical Considerations of this compound Influence on Cellulose Structure and Assembly during Modeling

Computational modeling plays a vital role in understanding the complex structure and behavior of cellulose at the molecular level. nih.gov this compound, as the repeating unit of the cellulose polymer, is a fundamental model system for these theoretical studies. nih.govchalmers.se

Conformational Analysis:

Interactions with Solvents:

Molecular dynamics simulations are employed to investigate the interactions between cellulose and various solvents, with cellobiose often used as a simplified model. researchgate.net Understanding how water molecules interact with cellobiose, for instance, is crucial for developing more efficient industrial processes like dewatering and drying of cellulosic materials. acs.org Density functional theory (DFT) studies have shown that electrostatic forces are the primary driver of cellobiose-water stability, with significant contributions from polarization and dispersion effects. acs.org These simulations can identify specific regions on the cellobiose molecule that interact more strongly with water, providing a basis for targeted modifications to improve industrial processes. acs.org

Modeling Cellulose Dissolution:

Simulations using cellobiose as a building block help to model the dissolution of cellulose in different solvents. researchgate.net By applying external forces in simulations to mimic agitation, researchers can study the mechanisms by which cellulose bundles break down into individual chains. researchgate.net These models can reveal the role of different solvent components in swelling and disrupting the crystalline structure of cellulose. researchgate.net

Table 2: Application of this compound in Cellulose Modeling

Modeling Technique Focus of Study Key Insights from this compound Model
Potential Energy Calculations Conformational analysis of the cellulose chain. nih.gov Predicts stable conformations and the influence of hydrogen bonding on structure. nih.gov
Density Functional Theory (DFT) Interaction of cellulose with water and other solvents. acs.orgpvamu.edu Quantifies the strength and nature of intermolecular forces, identifying key interaction sites. acs.org
Molecular Dynamics (MD) Simulations Dissolution and structural changes of cellulose in various environments. researchgate.net Elucidates the mechanisms of solvent penetration and the breakdown of cellulose bundles. researchgate.net

Involvement in Microbial Fermentation Processes and Nutrient Cycling

This compound plays a significant role as a carbon source for a wide range of microorganisms, directly impacting microbial fermentation processes and broader nutrient cycling in various ecosystems. frontiersin.orgbiorxiv.org

Microbial Fermentation:

In the context of industrial biotechnology, particularly for biofuel production, cellobiose is a key intermediate that must be efficiently converted to glucose for fermentation by yeast and bacteria. acs.org Many microorganisms possess the enzymatic machinery to utilize cellobiose. For example, some bacteria have a phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS) encoded by a cel operon, which is responsible for the transport and utilization of cellobiose. frontiersin.org The expression of these genes is often induced by the presence of cellobiose. frontiersin.org

In some oleaginous yeasts, like Rhodotorula toruloides, a specific transcription factor is responsible for regulating the utilization of cellobiose. biorxiv.org This yeast secretes β-glucosidases to break down cellobiose into glucose extracellularly before importing the glucose for metabolism. biorxiv.org The ability of various microbes to directly ferment cellobiose is a desirable trait for consolidated bioprocessing, which combines enzyme production, cellulose hydrolysis, and fermentation into a single step.

Nutrient Cycling:

Potential Role as a Signaling Molecule in Plant-Microbe Interactions (Research Area)

Emerging research has identified this compound not just as a simple sugar, but also as a signaling molecule in the intricate communication between plants and microbes. nih.gov When plant cell walls are damaged, either by mechanical stress or by the enzymatic activity of microbes, fragments of cellulose, including cellobiose, are released. nih.gov These fragments can act as Damage-Associated Molecular Patterns (DAMPs), which are recognized by the plant's immune system as a sign of danger. nih.gov

Elicitation of Plant Defenses:

Studies have shown that cellobiose can trigger defense-like responses in plants such as Arabidopsis thaliana and lettuce. nih.govnih.gov This includes the activation of signaling cascades that share similarities with the responses to well-known elicitors like chitooligomers and oligogalacturonides. nih.govmdpi.com The perception of cellobiose can lead to an increase in the expression of defense-related genes and the production of phytohormones involved in plant defense, such as salicylic (B10762653) acid. nih.govnih.gov Interestingly, in some cases, cellobiose has been shown to enhance the plant's resistance to pathogens like Botrytis cinerea. nih.gov

However, the response to cellobiose can be nuanced. For example, unlike some other DAMPs, cellobiose does not appear to stimulate the production of reactive oxygen species (ROS) or callose deposition in Arabidopsis. nih.gov Furthermore, the concentration of cellobiose can influence the outcome, with high concentrations potentially halting autoimmunity in lettuce. nih.gov

Synergistic Effects and Microbial Recognition:

Cellobiose can act synergistically with other microbial elicitors, known as Pathogen-Associated Molecular Patterns (PAMPs), to amplify the plant's defense response. nih.gov This suggests that the plant integrates signals from both cell wall damage and the presence of microbes to mount a robust defense.

From the microbial perspective, cellobiose can also act as a signal. For instance, in the pathogenic bacterium Streptomyces scabiei, the uptake of cellobiose and cellotriose (B13521) is required to induce the production of thaxtomin, a key virulence factor. microbiologyresearch.orgresearchgate.net In beneficial interactions, cellobiose released from the roots of maize colonized by the fungus Trichoderma harzianum can trigger the expression of defense-related genes in the plant, leading to induced systemic resistance (ISR) against pathogens. mdpi.com

The role of cellobiose as a signaling molecule is a dynamic area of research that is uncovering new layers of complexity in the interactions between plants and their microbial inhabitants. nih.govfrontiersin.org

Biotechnological and Industrial Relevance in Cellulose Conversion

Importance in Lignocellulosic Biomass Valorization and Biorefinery Concepts

The transition toward a bio-based economy relies heavily on the efficient utilization of lignocellulosic biomass, the most abundant renewable carbon source on Earth. rsc.orgfrontiersin.org This biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), represents a key feedstock for biorefineries, which are facilities that integrate biomass conversion processes to produce a wide spectrum of biofuels, biochemicals, and biomaterials. rsc.orgmdpi.com The valorization of lignocellulosic biomass is central to these concepts, aiming for the full and sustainable utilization of all its components. rsc.orgacs.org

Cellulose, a linear polymer of β-1,4 linked D-glucose units, is the most significant component of lignocellulosic biomass, typically accounting for 35-50% of its mass. rsc.orgmdpi.com The repeating disaccharide unit of cellulose is cellobiose (B7769950). rsc.orgnih.gov In the context of biorefineries, the breakdown of the recalcitrant cellulose structure into fermentable sugars is a critical and often rate-limiting step. frontiersin.org Alpha-cellobiose emerges as a crucial intermediate in this process. The enzymatic hydrolysis of cellulose by cellulases first yields cellobiose, which is then further hydrolyzed to glucose. mdpi.comfrontiersin.org

The importance of this compound in biorefinery concepts extends beyond its role as a simple intermediate. It is a key product of the primary enzymatic attack on cellulose and its concentration directly impacts the efficiency of the entire process. acs.orgcelignis.com High concentrations of cellobiose can cause significant feedback inhibition on cellulase (B1617823) enzymes, slowing down the rate of cellulose degradation. acs.orgcelignis.com Therefore, managing cellobiose concentration is a pivotal aspect of process optimization.

Modern biorefinery models, including "lignin-first" approaches, strive to valorize every fraction of the biomass to achieve economic viability and a zero-waste output. rsc.orgacs.org In this integrated system, the cellulose-derived stream, with cellobiose as its primary hydrolysis product, is a cornerstone for producing a multitude of value-added products. mdpi.com The efficient conversion of cellulose to intermediates like cellobiose and subsequently to glucose is fundamental for the production of biofuels such as bioethanol and biobutanol, as well as platform chemicals that can replace petroleum-based products. mdpi.comnih.gov

Table 1: General Composition of Lignocellulosic Biomass Categories. rsc.org
Biomass CategoryCellulose (%)Hemicellulose (%)Lignin (%)
Softwoods40-5025-3525-35
Hardwoods40-5524-4018-25
Grasses/Herbaceous Crops25-4035-5010-30
Food/Feed Residues30-4520-3015-25

Strategies for Optimizing this compound Yields for Biofuel and Bioproduct Feedstocks

Maximizing the yield of this compound, or its subsequent conversion product glucose, is a primary goal in producing feedstocks for biofuels and bioproducts from lignocellulose. frontiersin.org The inherent recalcitrance of biomass, due to the crystalline nature of cellulose and its entanglement with hemicellulose and lignin, presents a significant challenge. frontiersin.org Various strategies are employed to overcome this and enhance sugar yields.

Pretreatment: A crucial first step is pretreatment, which aims to disrupt the rigid structure of lignocellulose, remove lignin, and increase the accessibility of cellulose to enzymes. rsc.orgfrontiersin.org Pretreatment methods can be physical, chemical, physicochemical, or biological. rsc.org

Organosolv: This process uses organic solvents to remove a high degree of lignin and can achieve cellulose conversion yields of 72%–97%. frontiersin.org

Acid Pretreatment: Dilute acids can effectively solubilize hemicellulose and expose cellulose, though they can also produce inhibitors if conditions are not optimized. mdpi.com

Alkaline Pretreatment: This method is effective at removing lignin, leading to enhanced delignification and subsequent sugar yields. researchgate.net

Steam Explosion: This physicochemical method uses high-pressure steam to break down the biomass structure, often in combination with a chemical catalyst, to release cellulose and hemicellulose fractions. rsc.org

Enzymatic Hydrolysis Optimization: The conditions of the enzymatic hydrolysis step itself are critical. Strategies focus on creating an optimal environment for cellulase activity while managing product inhibition. One approach is to design pathways that utilize cellobiose directly, bypassing the need for complete hydrolysis to glucose. For instance, a synthetic enzymatic pathway has been designed to convert cellulose to amylose, where cellobiose is an essential intermediate converted by cellobiose phosphorylase. pnas.org

Metabolic Engineering: Advanced strategies involve engineering microorganisms to improve the efficiency of cellulose utilization. This includes:

Simultaneous Saccharification and Fermentation (SSF): This process combines enzymatic hydrolysis and fermentation in a single vessel. The continuous consumption of sugars by fermenting microorganisms keeps the sugar concentration low, which alleviates feedback inhibition on the cellulase enzymes. mdpi.com

Consolidated Bioprocessing (CBP): This is an advanced concept where a single microbial community performs enzyme production, cellulose hydrolysis, and fermentation in one step, offering significant potential for cost reduction. mdpi.com

Genetic Engineering of Microorganisms: Strains like E. coli have been engineered to utilize cellobiose and xylose simultaneously, which is crucial for efficiently fermenting all available sugars from lignocellulosic hydrolysate. nih.gov

Table 2: Research Findings on Engineered Microorganisms for Biofuel Production from Cellobiose/Cellulose. nih.gov
MicroorganismEngineering StrategySubstrateProductKey Result
Pichia pastorisDisplaying minicellulosomesCelluloseEthanolEthanol titer of 5.1 g/L
E. coliCo-displaying β-glucosidase and anchor proteinCellobioseIsopropanolImproved yield
E. coliCo-displaying type V secretion system and β-glucosidaseCellobioseEthanolEthanol yield of 81% of the theoretical maximum
E. coli MG1655Combined genetic and evolutionary engineeringCellobiose and XyloseBiofuel PrecursorsUtilized ~6 g/L of cellobiose and 2 g/L of xylose in ~36h

Development of Enzymatic Processes for Efficient Cellulose Conversion in Industrial Contexts

The core of cellulose conversion in an industrial setting is the enzymatic process, which relies on the synergistic action of a complex of enzymes known as cellulases. celignis.comresearchgate.net These are typically produced by fungi, like Trichoderma reesei (Hypocrea jecorina), which can secrete them in large quantities. nih.govcelignis.com The classical cellulase system consists of three main types of enzymes:

Endo-1,4-β-glucanases (EGs): These enzymes act randomly on the internal amorphous regions of the cellulose chain, creating new chain ends. nih.govresearchgate.net

Exo-1,4-β-glucanases or Cellobiohydrolases (CBHs): These enzymes processively cleave the cellulose chains from either the reducing or non-reducing ends, releasing cellobiose as the major product. nih.govresearchgate.net CBHs are often the most abundant component in commercial cellulase cocktails. nih.gov

β-glucosidases (BGs): These enzymes hydrolyze cellobiose into two molecules of glucose. nih.govacs.org

The synergistic action of EGs and CBHs is essential for breaking down crystalline cellulose. nih.gov However, the efficiency of this system is often hampered by product inhibition. Cellobiose is a potent inhibitor of both endoglucanases and cellobiohydrolases. acs.orgcelignis.com If cellobiose is not efficiently removed, its accumulation will significantly slow down or even halt cellulose hydrolysis. acs.org

To overcome this bottleneck, industrial enzymatic processes are designed to ensure the rapid conversion of cellobiose to glucose. This is typically achieved by supplementing the cellulase mixture with additional β-glucosidase. celignis.com The β-glucosidase itself can be inhibited by its product, glucose, but this inhibition is generally less severe than that caused by cellobiose on the other cellulases. celignis.com

Recent developments focus on discovering and engineering more robust and efficient enzymes. This includes:

Searching for Novel Enzymes: Screening for new β-glucosidases with higher activity, better thermal stability, and greater tolerance to glucose inhibition. acs.org

Enzyme Engineering: Modifying existing enzymes to improve their catalytic efficiency and reduce product inhibition.

Oxidative Enzymes: Incorporating lytic polysaccharide monooxygenases (LPMOs) into enzyme cocktails. These enzymes use an oxidative mechanism to cleave crystalline cellulose, enhancing the accessibility for hydrolytic enzymes. researchgate.net The use of these enzymes can produce oxidized sugars like cellobionic acid, which is known to be less inhibitory to cellulases than cellobiose. nih.gov

Future Directions and Emerging Research Avenues in Alpha Cellobiose Studies

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Elucidation

The intricate mechanisms of α-cellobiose metabolism and interaction have often been challenging to observe directly. Future research is poised to overcome this limitation through the development of advanced spectroscopic and imaging techniques. Real-time, in-situ monitoring of the chemical processes involving cellobiose (B7769950) is becoming a reality. acs.org

Optical spectroscopy, particularly Raman spectroscopy, is emerging as a powerful tool for the on-line monitoring of cellobiose reactions. acs.org Its robustness in harsh chemical and radiological environments makes it suitable for a wide range of experimental setups. acs.org By leveraging chemometric modeling, researchers can achieve automated, quantitative analysis of spectral data, providing real-time insights into reaction kinetics and the formation of degradation products like glucose, levoglucosan, and formic acid. acs.org

Furthermore, techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD) are being refined to improve the separation and characterization of acetylated derivatives of cellobiose, such as α-D-cellobiose octaacetate. This allows for a more detailed analysis of complex polysaccharide mixtures.

High-Throughput Screening and Directed Evolution for Novel Enzymes and Inhibitors Targeting alpha-Cellobiose Metabolism

The discovery and engineering of enzymes that act on α-cellobiose are crucial for applications ranging from biofuel production to the synthesis of valuable chemicals. High-throughput screening (HTS) and directed evolution are at the forefront of this endeavor.

HTS assays are being developed to rapidly identify novel enzymes with desired activities from vast metagenomic libraries or mutant collections. nih.gov For instance, a solution-based screen using a chromogenic dinitrophenol (DNP)-cellobioside substrate allows for the quantitative and automated screening of cellulase (B1617823) activity in 384-well microplates. nih.gov Another selective HTS assay for cellobiose dehydrogenase (CDH) utilizes the in-situ formation of Prussian Blue, enabling the screening of fungal cultures for new CDH producers. nih.gov

Directed evolution, a process that mimics natural selection in the laboratory, is a powerful strategy for improving the catalytic efficiency and substrate specificity of enzymes involved in cellobiose metabolism. acs.orgresearchgate.netnih.gov By introducing random mutations and selecting for improved variants, researchers have successfully engineered enzymes like β-glucosidase (BGL) and cellobiose phosphorylase with enhanced properties. acs.orgresearchgate.net For example, a biosensor-assisted directed evolution approach led to a BGL mutant with a 2.13-fold increase in catalytic efficiency (kcat/Km). acs.org Similarly, directed evolution of cellobiose phosphorylase from Cellulomonas uda created variants with significantly increased lactose (B1674315) phosphorylase activity. researchgate.netnih.govoup.com

Enzyme/Protein Engineering Strategy Improvement Reference
β-glucosidase (BGL)Biosensor-assisted directed evolution2.13-fold increase in kcat/Km acs.org
Cellobiose phosphorylaseDirected evolution7.5 times higher specific activity on lactose researchgate.netnih.gov
Cellodextrin transporterDirected evolutionIncreased overall activity nih.gov

Rational Design of Glycosynthases for Tailored Complex Carbohydrate Synthesis

Glycosynthases, engineered enzymes derived from glycosidases, are revolutionizing the synthesis of complex carbohydrates. By mutating the catalytic nucleophile, the hydrolytic activity of the enzyme is abolished, allowing it to synthesize glycosidic bonds with high regio- and stereo-selectivity. nih.govd-nb.infonsf.gov

The rational design of glycosynthases targeting α-cellobiose as a building block opens up possibilities for creating novel oligosaccharides and glycoconjugates. nih.gov This approach overcomes the limitations of traditional chemical synthesis, which often requires complex protection and deprotection steps. d-nb.info Researchers are exploring the use of activated sugar donors, such as glycosyl fluorides, to drive the synthesis of specific linkages. nih.govuea.ac.uk For instance, a β-glycosynthase was developed from a Thermotoga neapolitana β-glucosidase that could utilize a formate (B1220265) "non-classical" system, enabling reactions at higher temperatures. nih.govuea.ac.uk The ability to use cellobiose and its derivatives as both donors and acceptors in glycosynthase-catalyzed reactions allows for the controlled synthesis of complex carbohydrates with defined structures. nih.govuea.ac.uk

Integration of Computational and Experimental Approaches for Comprehensive Structure-Function Relationship Elucidation

The synergy between computational modeling and experimental validation is providing unprecedented insights into the structure and function of α-cellobiose and the enzymes that metabolize it. Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations are used to investigate the conformational landscape of cellobiose and its interactions with other molecules. researchgate.netacs.orgusda.gov

These computational studies help to elucidate key structural features, such as intramolecular hydrogen bonds, which influence the molecule's behavior in solution. researchgate.netacs.org For example, DFT calculations have been used to create adiabatic phi/psi maps for cellobiose, revealing how solvation affects its shape. usda.gov This information is crucial for understanding how enzymes recognize and bind to their substrate.

Experimental techniques like NMR spectroscopy provide data that can be used to validate and refine computational models. researchgate.net The integration of these approaches allows for a comprehensive understanding of structure-function relationships, guiding the rational design of improved enzymes. nrel.gov For instance, computational science has been applied to suggest mutations for improving the stability and activity of glycoside hydrolase Family 6 (GH6) cellobiohydrolases. nrel.gov

Systems Biology and Integrated Omics Approaches for Understanding this compound Metabolism in Complex Biological Systems

To fully comprehend the role of α-cellobiose in living organisms, a holistic systems-level understanding is necessary. Systems biology, which combines experimental data from various "omics" fields (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, offers a powerful framework for this purpose. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org

By analyzing the global changes in gene expression, protein abundance, and metabolite levels in response to cellobiose, researchers can map out the complex regulatory networks that govern its metabolism. nih.govasm.org For example, transcriptomic and proteomic analyses of Clostridium termitidis have revealed differential expression of genes and enzymes involved in cellulose (B213188) and xylan (B1165943) degradation when grown on different carbon sources, including cellobiose. nih.gov

Integrated omics approaches are also being used to study the metabolism of cellobiose in industrially relevant microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica. asm.orgmdpi.com These studies are crucial for metabolic engineering efforts aimed at improving the efficiency of biofuel and biochemical production from lignocellulosic biomass. mdpi.comfrontiersin.org Furthermore, understanding the interplay between different metabolic pathways at a systems level can help in identifying bottlenecks and designing strategies to overcome them. researchgate.netacs.org

Q & A

Q. How to address gaps in mechanistic studies of α-cellobiose transport in microbial systems?

  • Methodological Answer : Employ CRISPR-interference (CRISPRi) to downregulate putative transporters in model organisms (e.g., Saccharomyces cerevisiae). Monitor intracellular α-cellobiose levels via LC-MS and correlate with uptake kinetics. Use fluorescent probes (e.g., 2-NBDG analogs) for real-time visualization .

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